molecular formula C10H12O B7769796 Benzylacetone CAS No. 1082501-60-7

Benzylacetone

Cat. No.: B7769796
CAS No.: 1082501-60-7
M. Wt: 148.20 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzylacetone, a low-molecular weight aromatic compound, primarily targets the nervous system . It has been found to exhibit potent and reversible antityrosinase activity , which suggests that tyrosinase, an enzyme involved in melanin synthesis, could be a potential target .

Mode of Action

This compound interacts with its targets primarily through inhalation . It has been shown to inhibit locomotor activity in mice after inhalation . The compound’s sedative activities and their intensities vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations .

Biochemical Pathways

Given its antityrosinase activity, it can be inferred that it may influence themelanin synthesis pathway

Pharmacokinetics

It is known that this compound is primarily administered throughinhalation , suggesting that its bioavailability may be influenced by factors such as respiratory rate and lung health.

Result of Action

This compound has been found to have sedative effects . Specifically, it reduces locomotor activity in mice when inhaled . It also exhibits appetite-enhancing effects . These effects suggest that this compound may have potential applications in managing conditions related to anxiety, restlessness, and appetite loss.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is released by heated agarwood , suggesting that temperature may play a role in its availability. Furthermore, the compound’s effects can vary depending on the functional group in the carbon chain, the substituent in the benzene ring, and their combinations , indicating that its chemical environment can also influence its action.

Biochemical Analysis

Biochemical Properties

Benzylacetone interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for Benzalacetone Synthase (BAS), a plant-specific type III polyketide synthase (PKS). BAS catalyzes the one-step decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA to produce a diketide this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the case of BAS, this compound is formed as a result of a decarboxylation reaction .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as BAS and is part of the biosynthesis of the C6-C moiety of biologically active phenylbutanoids .

Chemical Reactions Analysis

Types of Reactions: Benzylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 4-phenyl-2-butanol

    Oxidation: Benzoic acid derivatives

    Substitution: Various substituted this compound derivatives

Comparison with Similar Compounds

    Benzaldehyde: Shares the benzene ring structure but lacks the ketone group.

    Acetophenone: Similar structure with a phenyl group attached to a carbonyl group.

    Benzylideneacetone: An intermediate in the synthesis of benzylacetone, with a similar structure but containing a double bond.

Uniqueness: this compound’s unique combination of a phenyl group and a ketone group, along with its sweet, flowery smell, distinguishes it from similar compounds. Its role as a floral attractant and its sedative properties further highlight its unique characteristics .

Properties

IUPAC Name

4-phenylbutan-2-one
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InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGYBADQZYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID6033241
Record name Benzylacetone
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Molecular Weight

148.20 g/mol
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Physical Description

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name 2-Butanone, 4-phenyl-
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Record name 4-Phenyl-2-butanone
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CAS No.

2550-26-7
Record name 4-Phenyl-2-butanone
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Record name BENZYLACETONE
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Record name 4-PHENYL-2-BUTANONE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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